Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy-

Description

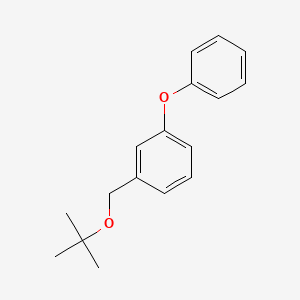

The compound Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- (IUPAC name) is a substituted benzene derivative featuring two key functional groups:

- A phenoxy group (-OPh) at the 3-position.

- A (1,1-dimethylethoxy)methyl group (-CH₂O-C(CH₃)₃) at the 1-position.

Structure

3D Structure

Properties

CAS No. |

64930-85-4 |

|---|---|

Molecular Formula |

C17H20O2 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

1-[(2-methylpropan-2-yl)oxymethyl]-3-phenoxybenzene |

InChI |

InChI=1S/C17H20O2/c1-17(2,3)18-13-14-8-7-11-16(12-14)19-15-9-5-4-6-10-15/h4-12H,13H2,1-3H3 |

InChI Key |

RECGFXCYFJWQMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCC1=CC(=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- typically involves the following steps:

Starting Materials: Benzene, 1,1-dimethylethoxy methanol, and phenol.

Reaction: The reaction begins with the alkylation of benzene using 1,1-dimethylethoxy methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. This forms the intermediate compound, 1-((1,1-dimethylethoxy)methyl)benzene.

Phenoxy Group Introduction: The intermediate is then reacted with phenol in the presence of a base such as sodium hydroxide or potassium hydroxide to introduce the phenoxy group, resulting in the formation of Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur, where the phenoxy or 1,1-dimethylethoxy methyl groups are replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated compounds, nitro compounds.

Scientific Research Applications

Applications in Scientific Research

1. Pharmaceutical Development

Benzene derivatives are often used in the synthesis of pharmaceuticals. The phenoxy group can enhance the biological activity of compounds, making them suitable for drug development. For instance, phenoxybenzamine, a related compound, is utilized as an irreversible alpha-adrenergic antagonist in clinical settings.

2. Material Science

The compound's unique structure allows it to be incorporated into polymers and other materials. Its application in creating specialty plastics and coatings is noteworthy due to its thermal stability and chemical resistance.

3. Environmental Studies

Research has shown that benzene derivatives can serve as markers for environmental pollution studies. The degradation pathways of such compounds are essential for understanding their impact on ecosystems and human health.

Case Study 1: Genotoxicity Assessment

A study published in Environmental Health Perspectives evaluated the genotoxic potential of benzene compounds, including derivatives like benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy-. The study employed a next-generation risk assessment framework to quantify genetic damage from exposure to these compounds. Key findings included:

- Genotoxic Effects : The compound was found to exhibit significant genotoxic effects under certain conditions.

- Exposure Levels : Acceptable exposure levels were established based on quantitative analyses of genetic damage data.

Case Study 2: Occupational Health Risks

Research conducted on occupational exposure to benzene derivatives highlighted the health risks associated with long-term exposure. Workers in industries using such compounds exhibited increased incidences of hematotoxicity and related disorders. The study emphasized the need for stringent safety regulations and monitoring within industrial environments.

Data Tables

| Application Area | Description | Example Use Cases |

|---|---|---|

| Pharmaceutical Development | Synthesis of active pharmaceutical ingredients | Drug formulations |

| Material Science | Development of advanced materials | Specialty coatings and plastics |

| Environmental Studies | Monitoring pollution and degradation pathways | Ecotoxicological assessments |

Mechanism of Action

The mechanism of action of Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The phenoxy group and the 1,1-dimethylethoxy methyl group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific targets, leading to various biological effects.

Comparison with Similar Compounds

Benzene, 1-((2-(4-(1,1-dimethylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- (CAS: 80853-85-6)

- Structural Differences : Replaces the (1,1-dimethylethoxy)methyl group with a bulkier 2-(4-tert-butylphenyl)-2-methylpropoxy substituent.

- Impact :

3-Phenoxytoluene (CAS: 3586-14-9)

- Structural Differences: Simpler structure with a methyl group at the 1-position and a phenoxy group at the 3-position.

- Impact :

Benzene, 1-methoxy-3-(methoxyphenylmethyl) (CAS: 147678-09-9)

- Structural Differences : Features a methoxyphenylmethyl group (-CH₂-C₆H₄-OMe) instead of the tert-butoxy-containing group.

- Impact :

Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl- (CAS: 68856-26-8)

- Structural Differences : Contains a tert-butoxy group and methyl groups at the 3- and 5-positions.

- Impact :

Data Tables for Key Comparisons

Table 1: Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | logP | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | - | ~330* | >4* | (1,1-Dimethylethoxy)methyl, Phenoxy |

| 3-Phenoxytoluene | 3586-14-9 | 184.23 | ~3.0 | Methyl, Phenoxy |

| Benzene, 1-methoxy-3-(methoxyphenylmethyl) | 147678-09-9 | 242.29 | ~3.5 | Methoxyphenylmethyl, Methoxy |

| Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl- | 68856-26-8 | 178.27 | 4.21 | tert-Butoxy, Methyl |

*Estimated based on structural analogs.

Biological Activity

Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- (commonly referred to as the compound in focus) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- is . Its structure features a benzene ring substituted with a phenoxy group and a tert-butyl ether moiety, which contributes to its unique chemical behavior.

-

Interaction with Enzymes :

- The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of various xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may influence cellular functions and metabolic pathways.

-

Cell Signaling Modulation :

- Exposure to this compound has been reported to modulate cell signaling pathways, impacting gene expression related to oxidative stress and apoptosis. Such modulation suggests potential applications in therapeutic contexts where these pathways are dysregulated.

The biological activity of Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific cytochrome P450 enzymes, affecting drug metabolism and potentially leading to drug-drug interactions. This inhibition can alter the pharmacokinetics of co-administered drugs.

- Gene Expression Alteration : It has been observed that the compound can induce changes in the expression of genes involved in cellular stress responses and apoptosis. This effect is particularly relevant in cancer research where apoptosis regulation is critical .

Table 1: Summary of Biological Activities

Case Study Analysis

In one significant study, researchers investigated the effects of Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- on liver cells exposed to oxidative stress. The findings indicated that treatment with this compound resulted in a marked decrease in markers of oxidative damage compared to untreated controls. This suggests a protective role against oxidative stress-related cellular damage .

Another study focused on the compound's interaction with cytochrome P450 enzymes. The results demonstrated that at specific concentrations, Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- inhibited these enzymes' activity significantly, leading to altered metabolism of common pharmaceuticals .

Toxicological Considerations

While the compound exhibits promising biological activities, it is essential to consider its safety profile. Research indicates that high doses can lead to toxicity in animal models, primarily affecting liver function and inducing oxidative stress. Therefore, dose-dependent studies are crucial for understanding its therapeutic window.

Q & A

Basic Research Question

How can conflicting NMR data for this compound be resolved in structural analysis?

Advanced Research Question

Discrepancies in NMR signals (e.g., split peaks or unexpected shifts) may arise from:

- Impurities : Check purity via HPLC (C18 column, methanol/water gradient) .

- Solvent Effects : Compare spectra in deuterated chloroform (CDCl₃) vs. DMSO-d₆ to identify solvent-induced shifts.

- Decomposition : Analyze for byproducts (e.g., tert-butanol or phenols) via GC-MS, especially if stored improperly .

What mechanistic insights explain the reactivity of the tert-butyl ether group in acidic or reductive conditions?

Advanced Research Question

The tert-butyl ether group is resistant to base but cleaves under strong acids (e.g., HBr in acetic acid) via SN1 mechanisms due to steric hindrance stabilizing carbocation intermediates. For example:

- Acidic Cleavage : React with 48% HBr at 100°C to yield 3-phenoxybenzyl alcohol and tert-butanol .

- Reductive Conditions : Stable under NaBH₄ but may degrade with LiAlH₄ at elevated temperatures.

Safety Note : Use fume hoods and PPE during acid handling due to corrosive vapors .

How can researchers address unexpected byproducts in GC-MS analysis of this compound?

Advanced Research Question

Unexpected peaks in GC-MS may indicate:

- Thermal Decomposition : Optimize injector temperature (e.g., 250°C instead of 300°C) to prevent degradation .

- Oxidation : Analyze under reduced oxygen conditions (e.g., N₂-purged samples).

- Column Interactions : Use deactivated liners and low-bleed GC columns to minimize artifact formation .

What strategies are recommended for optimizing reaction yields in large-scale syntheses?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.